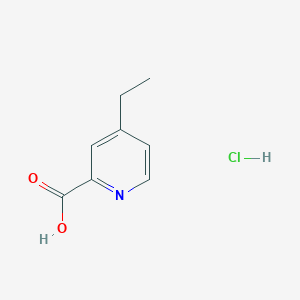

4-羟基-2,3-二甲氧基吡啶

描述

Synthesis Analysis

The synthesis of pyridine derivatives, including those similar to 4-Hydroxy-2,3-dimethoxypyridine, often involves multistep chemical reactions that introduce the desired functional groups onto the pyridine ring. For example, Nelson et al. (1988) reported the synthesis of a series of 3-hydroxy-2-methyl-4(1H)-pyridinones, showcasing methodologies that might be adaptable for the synthesis of compounds like 4-Hydroxy-2,3-dimethoxypyridine (Nelson, W., Karpishin, T., Rettig, S., & Orvig, C., 1988).

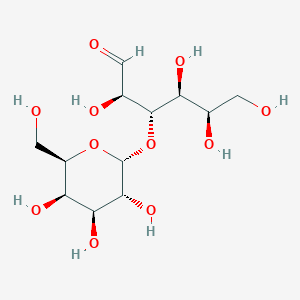

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by X-ray crystallography, which provides detailed information about bond lengths, angles, and the overall geometry of the molecule. The structural studies conducted by Golla et al. (2020) on dimethoxyphenyl pyridines could offer insights into the structural aspects of 4-Hydroxy-2,3-dimethoxypyridine, emphasizing the importance of intermolecular interactions and molecular conformation (Golla, R., Kumar, P. R., Suchethan, P. A., Foro, S., & Nagaraju, G., 2020).

科学研究应用

-

Syntheses and Anti-Inflammatory Activities of Pyrimidines

- Application: Pyrimidines, which can be synthesized using 4-Hydroxy-2,3-dimethoxypyridine, are known to have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- Method: Numerous methods for the synthesis of pyrimidines are described. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Synthesis of 4-Hydroxy-2-pyrones

- Application: 4-Hydroxy-2-pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products .

- Method: The major synthetical methods are biomimetic and are based on the cyclization of tricarbonyl compounds .

- Results: Novel chemical methods of de novo synthesis based on alkyne cyclizations using transition metal complexes and ketene transformations allow for straightforward access to 4-hydroxy-2-pyrones .

-

Anti-Inflammatory Activities of Pyrimidines

- Application: Pyrimidines, which can be synthesized using 4-Hydroxy-2,3-dimethoxypyridine, are known to have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- Method: Numerous methods for the synthesis of pyrimidines are described. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Synthesis of 4-Hydroxy-2-pyrones

- Application: 4-Hydroxy-2-pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products .

- Method: The major synthetical methods are biomimetic and are based on the cyclization of tricarbonyl compounds .

- Results: Novel chemical methods of de novo synthesis based on alkyne cyclizations using transition metal complexes and ketene transformations allow for straightforward access to 4-hydroxy-2-pyrones .

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines

- Application: Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- Method: Numerous methods for the synthesis of pyrimidines are described. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Chemical characteristics and reactivities of 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives

- Application: The chemical characteristics and reactivities of 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives, and the products of their modifications have been investigated .

- Method: In the first step of the synthetic approach, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs were obtained .

- Results: The results of the investigation are not specified in the source .

安全和危害

The safety data sheet for a related compound, 2-(Chloromethyl)-3,4-dimethoxypyridine, indicates that it is considered hazardous. It has acute oral toxicity, skin irritation, serious eye irritation, and specific target organ toxicity (respiratory system)5.

未来方向

There is limited information available on the future directions for the research and development of 4-Hydroxy-2,3-dimethoxypyridine.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with chemicals. Also, the information provided here is based on the most recent data available to me and may not reflect the most current research or developments.

属性

IUPAC Name |

2,3-dimethoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-10-6-5(9)3-4-8-7(6)11-2/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIDKNSBVIZOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC=CC1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445961 | |

| Record name | 2,3-Dimethoxypyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2,3-dimethoxypyridine | |

CAS RN |

123631-83-4 | |

| Record name | 2,3-Dimethoxypyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。